molecular formula C19H20N2O3 B2818190 phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate CAS No. 941979-52-8

phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate

Cat. No.: B2818190
CAS No.: 941979-52-8
M. Wt: 324.38
InChI Key: VDDXLDYHGNRKOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a synthetic carbamate compound intended for research and development purposes. Carbamate derivatives are a significant class of molecules in medicinal chemistry, known for their ability to interact with various biological targets. As a carbamate, this compound features a carbamate ester functional group (O-(C=O)-N), which can contribute to its stability, bioavailability, and mechanism of action in biological systems. Researchers may investigate this chemical for its potential as a building block in organic synthesis or as a lead compound in the development of novel therapeutic agents. Its structure, which includes a phenyl group and a 2-oxopiperidine moiety linked via the carbamate, suggests potential for diverse biochemical interactions. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c1-14-10-11-15(13-17(14)21-12-6-5-9-18(21)22)20-19(23)24-16-7-3-2-4-8-16/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDXLDYHGNRKOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC2=CC=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate typically involves multiple steps. One common method starts with the preparation of 1-(4-iodophenyl)piperidin-2-one. This intermediate is synthesized by reacting 4-iodoaniline with triethylamine and 5-bromovaleryl chloride in tetrahydrofuran (THF) at low temperatures. The resulting product is then subjected to further reactions, including the addition of phosphorus pentachloride and subsequent purification steps .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions can vary widely but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets. For example, it acts as an inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade. By binding to the active site of FXa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FXa with high selectivity and potency makes it a valuable compound in both research and therapeutic contexts.

Biological Activity

Phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Compound Overview

This compound, identified by CAS number 941918-54-3, is characterized by a piperidinone ring linked to a phenyl carbamate moiety. This structural configuration allows for interaction with various biological targets, making it a candidate for therapeutic applications.

Synthetic Routes

The synthesis typically involves:

  • Formation of an Intermediate : Starting from 4-chloronitrobenzene reacted with piperidine to create an intermediate.
  • Oxidation : Using sodium chlorite under controlled conditions to yield a lactam.
  • Final Reaction : The lactam is reacted with phenyl chloroformate to produce the desired carbamate.

Chemical Reactions

This compound can undergo various reactions:

  • Oxidation : Can be oxidized to form derivatives.
  • Reduction : Reduction of the carbonyl group may yield hydroxyl derivatives.

Common reagents include sodium borohydride for reduction and sodium chlorite for oxidation.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to act as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2, which plays a critical role in extracellular matrix remodeling and is implicated in cancer metastasis.

Case Studies and Research Findings

  • Inhibition of MMPs : Research indicates that derivatives of this compound exhibit selective inhibition of MMP-2 while sparing other MMPs such as MMP-9 and MMP-14, showcasing potential therapeutic applications in treating diseases associated with these enzymes .
    CompoundInhibition Constant (µM)Selectivity
    Phenyl N-[4-methyl-3-(2-oxopiperidin-1-y)phenyl]carbamate0.87High (20-fold more active against MMP-2 than MMP-9)
  • Pharmacokinetics : Studies have demonstrated that the compound can cross the blood-brain barrier (BBB), which is crucial for treating neurological conditions. After administration, metabolites were detected at therapeutic concentrations in the brain, indicating effective delivery systems .
  • Potential Therapeutic Applications : The compound has been explored for its role in treating conditions such as brain metastasis and other diseases where MMP activity is implicated. Its unique slow-binding mechanism enhances its potential as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for phenyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]carbamate?

The synthesis typically involves multi-step reactions. A common approach includes:

  • Step 1 : Preparation of the intermediate 4-methyl-3-(2-oxopiperidin-1-yl)aniline via nucleophilic substitution or coupling reactions.
  • Step 2 : Reaction of the intermediate with phenyl chloroformate under anhydrous conditions (e.g., dichloromethane, 0–5°C) to form the carbamate . Alternative methods employ isocyanate intermediates, where the amine reacts with phenyl isocyanate in the presence of a base like triethylamine . Yield optimization often requires careful temperature control and moisture exclusion .

Q. How is the compound characterized structurally?

Structural confirmation relies on:

  • Spectroscopy : NMR (¹H, ¹³C) to identify proton environments and carbon frameworks. For example, the carbamate carbonyl typically appears at ~155 ppm in ¹³C NMR .
  • Mass Spectrometry : HRMS (ESI) validates molecular weight and fragmentation patterns, e.g., [M+H]+ peaks matching calculated values .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous carbamates .

Q. What are the primary biological targets or mechanisms of action under investigation?

Carbamates in this structural class often target:

  • Enzymes : Inhibition of acetylcholinesterase or kinases via carbamate-mediated covalent binding .
  • Receptors : Modulation of GPCRs (e.g., serotonin or dopamine receptors) due to the piperidinyl and phenyl motifs . Mechanistic studies use in vitro assays (e.g., IC₅₀ determination) and molecular docking to predict binding affinities .

Q. What solvent systems and purification techniques are optimal for this compound?

  • Solubility : Polar aprotic solvents (DMF, DMSO) for reactions; hexane/ethyl acetate for column chromatography .
  • Purification : Silica gel chromatography (gradient elution) or recrystallization from ethanol/water mixtures .

Q. How stable is this compound under varying pH and temperature conditions?

Stability studies should:

  • Use HPLC to monitor degradation at pH 2–12 (e.g., phosphate buffers) and temperatures up to 60°C.
  • Carbamates generally hydrolyze under strongly acidic/basic conditions, with stability maxima near neutral pH .

Advanced Research Questions

Q. How can substituent modifications (e.g., methyl or oxopiperidinyl groups) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., chloro) on the phenyl ring enhance enzyme inhibition by increasing electrophilicity at the carbamate carbonyl .
  • The 2-oxopiperidinyl moiety improves blood-brain barrier penetration in CNS-targeted analogs . Comparative assays with derivatives (e.g., 4-chloro or trifluoromethyl analogs) quantify these effects .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
  • Purity : Confirm compound integrity via HPLC (>98% purity) and exclude batch-specific impurities .
  • Cell Line Differences : Compare activity in primary vs. immortalized cells to assess relevance .

Q. What computational methods are effective for predicting binding modes and off-target interactions?

  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions over timeframes >100 ns to assess stability .
  • Pharmacophore Modeling : Identify critical H-bond acceptors (carbamate oxygen) and hydrophobic regions (piperidinyl group) .
  • ADMET Prediction : Tools like SwissADME evaluate logP, solubility, and cytochrome P450 interactions .

Q. How can researchers design experiments to assess environmental stability and degradation pathways?

  • Fate Studies : Use LC-MS/MS to track degradation products in simulated environmental matrices (soil/water) .
  • Photolysis : Expose the compound to UV light (λ = 254–365 nm) and identify photoproducts via HRMS .
  • Ecotoxicology : Test acute toxicity in model organisms (e.g., Daphnia magna) using OECD guidelines .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

  • Chiral Chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IB) .
  • Asymmetric Synthesis : Employ chiral auxiliaries or catalysts (e.g., BINOL-derived phosphoric acids) during key steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.